Diethazine

Description

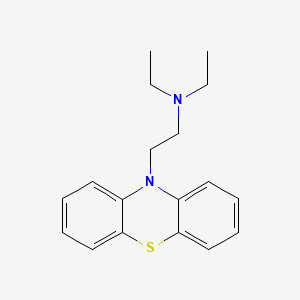

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-phenothiazin-10-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURMIKVZJSMXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

341-70-8 (mono-hydrochloride) | |

| Record name | Diethazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40208700 | |

| Record name | Diethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-91-3 | |

| Record name | Diethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B5CG0RU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethazine's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Diethazine, a phenothiazine derivative. This compound's therapeutic effects and side-effect profile are primarily attributed to its antagonist activity at a range of neurotransmitter receptors. This document details its interactions with dopamine, muscarinic acetylcholine, and histamine receptors, including their downstream signaling pathways. Quantitative data on the binding affinities of closely related phenothiazines are presented to approximate this compound's receptor interaction profile. Detailed experimental methodologies for assessing receptor binding and functional antagonism are also provided.

Introduction

This compound is a phenothiazine derivative that has been historically used for its anticholinergic and antiparkinsonian properties. Its pharmacological profile is characterized by its interaction with multiple G-protein coupled receptors (GPCRs), leading to a complex array of physiological effects. Understanding the specific receptor interactions and their downstream consequences is crucial for drug development professionals and researchers exploring the therapeutic potential and adverse effect liabilities of phenothiazine compounds. This guide synthesizes the available information on this compound's mechanism of action, focusing on its primary targets: dopamine, muscarinic, and histamine receptors.

Core Pharmacological Actions: A Multi-Receptor Antagonist Profile

This compound functions as a competitive antagonist at several key neurotransmitter receptors. This multi-target activity is a hallmark of many phenothiazine derivatives and underpins both their therapeutic applications and their side-effect profiles. The primary mechanisms of action are:

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic and mesocortical pathways is a key mechanism for the antipsychotic effects of many phenothiazines.[1][2] Antagonism in the nigrostriatal pathway, however, can lead to extrapyramidal side effects.

-

Muscarinic Acetylcholine Receptor Antagonism: this compound exhibits significant anticholinergic activity through the blockade of muscarinic receptors.[3] This action is responsible for its use in treating Parkinsonian symptoms and also contributes to common side effects such as dry mouth, blurred vision, and constipation.

-

Histamine H1 Receptor Antagonism: Like many first-generation antipsychotics and antihistamines, this compound is an antagonist at H1 receptors, which contributes to its sedative effects.[3][4]

Quantitative Receptor Binding Affinities

Table 1: Comparative Binding Affinities (Ki, nM) of Phenothiazines for Dopamine Receptors

| Compound | Dopamine D1 (nM) | Dopamine D2 (nM) | Dopamine D3 (nM) | Dopamine D4 (nM) |

| Chlorpromazine | 19 | 1.3 | 2.4 | 4.6 |

| Fluphenazine | 1.1 | 0.38 | 0.25 | 1.8 |

| Perphenazine | 2.2 | 0.49 | 0.73 | 2.1 |

| Promethazine | 220 | 2.9 | - | - |

Data compiled from various sources. Ki values can vary between studies due to different experimental conditions.

Table 2: Comparative Binding Affinities (Ki, nM) of Phenothiazines for Muscarinic and Histamine Receptors

| Compound | Muscarinic M1 (nM) | Histamine H1 (nM) |

| Chlorpromazine | 24 | 0.45 |

| Fluphenazine | 180 | 2.2 |

| Perphenazine | 59 | 1.5 |

| Promethazine | 21 | 0.1 |

Data compiled from various sources. Ki values can vary between studies due to different experimental conditions.

Signaling Pathways

This compound's antagonism at D2, M1, and H1 receptors disrupts their respective downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are Gαi-coupled GPCRs. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the D2 receptor, prevents this inhibition, thereby indirectly maintaining cAMP levels that would otherwise be suppressed by dopamine.

Muscarinic M1 Receptor Signaling Pathway

Muscarinic M1 receptors are Gαq-coupled GPCRs. Their activation by acetylcholine stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound's antagonism at M1 receptors blocks this entire cascade.

Histamine H1 Receptor Signaling Pathway

Similar to M1 receptors, histamine H1 receptors are also coupled to Gαq proteins.[5][6] Histamine binding initiates the PLC-mediated hydrolysis of PIP2, leading to the generation of IP3 and DAG, which in turn mobilize intracellular calcium and activate PKC, respectively.[5] this compound's antagonism at H1 receptors blocks this pro-inflammatory and excitatory signaling pathway.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the receptor binding affinity and functional antagonism of compounds like this compound.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of an unlabeled compound (the competitor, e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells known to express the receptor of interest (e.g., rat striatum for D2 receptors) in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors), and a range of concentrations of the unlabeled competitor (this compound).

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Assay for Gαi-coupled Receptors)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture:

-

Culture a cell line stably or transiently expressing the Gαi-coupled receptor of interest (e.g., CHO or HEK293 cells expressing the human dopamine D2 receptor).

-

-

Assay Procedure:

-

Seed the cells into a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the antagonist (this compound) for a defined period.

-

Stimulate the cells with a fixed concentration of an appropriate agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular contents.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Conclusion

This compound's mechanism of action is characterized by its antagonism of multiple neurotransmitter receptors, primarily dopamine D2, muscarinic acetylcholine, and histamine H1 receptors. This multi-receptor profile is typical of many phenothiazine derivatives and explains its diverse pharmacological effects. While specific quantitative binding data for this compound is limited, the analysis of related compounds provides a strong indication of its likely receptor affinity profile. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel compounds targeting these important receptor systems. A thorough understanding of these mechanisms is essential for the rational design and development of new therapeutics with improved efficacy and safety profiles.

References

- 1. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of Diethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethazine is a phenothiazine derivative that has been primarily utilized as an antiparkinsonian agent. Its therapeutic effects are largely attributed to its potent anticholinergic and antihistaminic properties. As a member of the phenothiazine class, it also exhibits a complex pharmacological profile that includes interactions with dopaminergic pathways. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is presented to support further research and drug development efforts related to this and similar compounds.

Introduction

This compound, a member of the phenothiazine class of drugs, has a historical significance in the management of Parkinson's disease.[1] Unlike other phenothiazines that are primarily used for their antipsychotic effects, the pharmacological profile of this compound is dominated by its anticholinergic and antihistaminic activities.[2] The structure-activity relationship (SAR) of phenothiazines reveals that the nature of the side chain at position 10 of the phenothiazine nucleus is a key determinant of pharmacological activity. A shorter, two-carbon aliphatic side chain, as seen in this compound, tends to enhance anticholinergic and antihistaminic effects while reducing the dopamine D2 receptor antagonism that is characteristic of antipsychotic phenothiazines with a three-carbon side chain.[3] This guide aims to provide a comprehensive technical overview of the pharmacological profile of this compound, presenting available quantitative data, experimental methodologies, and a detailed examination of its interactions with various receptor systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N,N-diethyl-2-phenothiazin-10-ylethanamine | [4] |

| Molecular Formula | C18H22N2S | [4] |

| Molecular Weight | 298.45 g/mol | [4] |

| Boiling Point | 422.2 °C at 760 mmHg | [4] |

| LogP | 4.69610 | [4] |

| Physical State | Crystalline powder (hydrochloride salt) | [2] |

| Solubility | Soluble in water (hydrochloride salt) | [2] |

Pharmacodynamics: Mechanism of Action

The therapeutic and adverse effects of this compound are a consequence of its interaction with multiple receptor systems. Its primary mechanisms of action are antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.

Anticholinergic Activity

This compound's efficacy in Parkinson's disease is primarily attributed to its potent central anticholinergic activity, which helps to alleviate motor symptoms such as tremor and rigidity by restoring the balance between dopaminergic and cholinergic neurotransmission in the basal ganglia.

Antihistaminic Activity

This compound is also a potent histamine H1 receptor antagonist.[2] This activity contributes to its sedative side effects. The antihistaminic properties of phenothiazine derivatives are influenced by the nature of the side chain.[6][7]

Dopaminergic Activity

As a phenothiazine derivative, this compound has the potential to interact with dopamine receptors. However, compared to antipsychotic phenothiazines, its affinity for dopamine D2 receptors is significantly lower.[8] This is consistent with the structure-activity relationship of phenothiazines, where a two-carbon side chain generally leads to reduced dopamine receptor antagonism.[3] This lower affinity for D2 receptors explains the reduced risk of extrapyramidal side effects compared to typical antipsychotics.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The following diagram illustrates the general mechanism of dopamine D2 receptor antagonism, a characteristic action of many phenothiazines.

Caption: General signaling pathway of dopamine D2 receptor antagonism by phenothiazines.

Pharmacokinetics: ADME Profile

Detailed pharmacokinetic data for this compound in humans, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in recent literature.[9][10] However, general pharmacokinetic principles of phenothiazines can provide some insights.

-

Absorption: Phenothiazines are generally well-absorbed after oral administration.

-

Distribution: They are highly lipophilic and widely distributed throughout the body, including the central nervous system.

-

Metabolism: Phenothiazines undergo extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes.[11] Studies on related phenothiazines like thioridazine have implicated CYP1A2, CYP3A4, and CYP2D6 in their metabolism.[12][13][14] It is likely that this compound is also metabolized by these enzymes.

-

Excretion: Metabolites are primarily excreted in the urine.

Experimental Protocol: In Vitro Drug Metabolism using Human Liver Microsomes

This protocol outlines a general method for assessing the in vitro metabolism of a compound like this compound.[15][16][17][18]

Objective: To identify the metabolites of this compound and the CYP450 enzymes involved in its metabolism.

Materials:

-

This compound

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific CYP450 inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing this compound, HLMs, and phosphate buffer.

-

For reaction phenotyping, pre-incubate separate mixtures with specific CYP450 inhibitors.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.

Data Analysis:

-

Compare the metabolite profiles in the presence and absence of specific CYP450 inhibitors to identify the enzymes responsible for the formation of each metabolite.

-

Determine the rate of disappearance of the parent compound to assess metabolic stability.[19]

Workflow: In Vitro Metabolism Study

Caption: A simplified workflow for an in vitro drug metabolism study.

Therapeutic Use and Clinical Efficacy

This compound has been historically used in the treatment of Parkinson's disease, particularly for the management of tremor. However, its use has largely been superseded by more effective and better-tolerated agents. There is a lack of recent, large-scale clinical trials evaluating the efficacy and safety of this compound according to modern standards.

Adverse Effects and Toxicology

The adverse effect profile of this compound is primarily related to its anticholinergic and antihistaminic properties.

Common Adverse Effects:

-

Anticholinergic: Dry mouth, blurred vision, constipation, urinary retention, confusion, and cognitive impairment.[20]

-

Antihistaminic: Sedation, drowsiness, and dizziness.[20]

Due to its phenothiazine structure, there is a theoretical risk of extrapyramidal symptoms, although this is lower than with typical antipsychotics.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a general method for determining the binding affinity (Ki) of a compound like this compound for a specific receptor.[21][22][23]

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic, histamine H1, and dopamine D2 receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions)

-

Radioligand specific for the receptor (e.g., [3H]-NMS for muscarinic receptors, [3H]-pyrilamine for H1 receptors, [3H]-spiperone for D2 receptors)

-

This compound in a range of concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow: Radioligand Binding Assay

Caption: A generalized workflow for a radioligand binding assay.

Conclusion

This compound is a phenothiazine derivative with a pharmacological profile characterized by potent anticholinergic and antihistaminic activities, and weak dopamine D2 receptor antagonism. These properties defined its historical use as an antiparkinsonian agent. While it has been largely replaced by more modern therapies, the study of this compound's pharmacology continues to provide valuable insights into the structure-activity relationships of phenothiazines and the complex interplay between different neurotransmitter systems in the central nervous system. Further research to fully characterize its binding affinities and metabolic pathways would be beneficial for a complete understanding of its pharmacological profile and for the development of new therapeutic agents with tailored receptor interaction profiles.

References

- 1. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]

- 2. CAS 341-70-8: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | CAS#:60-91-3 | Chemsrc [chemsrc.com]

- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What The Body Does to A Drug: Pharmacokinetics | ClinicSearch [clinicsearchonline.org]

- 10. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 17. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 19. m.youtube.com [m.youtube.com]

- 20. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

The History and Discovery of Diethazine: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Mechanism of Action, and Early Clinical Evaluation of a Pioneering Antiparkinsonian Agent

Introduction

Diethazine, a phenothiazine derivative, holds a significant place in the history of neuropharmacology. Initially synthesized in the fertile research environment of post-war France that saw the birth of modern psychopharmacology, its journey from a potential antihistamine to a cornerstone treatment for Parkinson's disease in the mid-20th century is a compelling narrative of scientific discovery and therapeutic innovation. This technical guide provides a comprehensive overview of the history, synthesis, mechanism of action, and early clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

History and Discovery

The story of this compound is intrinsically linked to the pioneering work on phenothiazine derivatives at the Rhône-Poulenc laboratories in France. In 1947, a team led by chemist Paul Charpentier synthesized a series of N-substituted phenothiazine derivatives, including this compound, initially investigating their potential as antihistamines. This research was a continuation of the successful development of the first clinically useful antihistamine, phenbenzamine (Antergan), by the same company in 1942.

While this compound exhibited some antihistaminic properties, its potent central nervous system effects, particularly its anticholinergic activity, soon became the focus of further investigation. This shift in focus led to the discovery of its efficacy in alleviating the motor symptoms of Parkinson's disease, a debilitating neurological disorder for which therapeutic options were limited at the time. Marketed under the trade name Diparcol, this compound became one of the first synthetic drugs to offer significant relief to patients with parkinsonism, predating the advent of levodopa therapy.

Synthesis of this compound

The original synthesis of this compound, as described by Paul Charpentier in 1947, involves the N-alkylation of phenothiazine.[1][2] The general synthetic scheme is a two-step process.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of 10-(2-chloroethyl)phenothiazine

A detailed protocol for the synthesis of the phenothiazine core, a precursor to this compound, can be found in various organic synthesis procedures. The initial step involves the reaction of diphenylamine with sulfur in the presence of a catalyst such as iodine or aluminum chloride to form the tricyclic phenothiazine ring system.

Step 2: N-Alkylation of Phenothiazine with 2-diethylaminoethyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve phenothiazine in a suitable anhydrous solvent such as toluene or xylene.

-

Base Addition: Add a strong base, such as sodium amide (NaNH₂), to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the phenothiazide anion.

-

Alkylation: To the stirred suspension, slowly add a solution of 2-diethylaminoethyl chloride in the same solvent.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification of this compound Base: The solvent is removed under reduced pressure to yield the crude this compound base as an oil. This can be further purified by vacuum distillation.

Step 3: Formation of this compound Hydrochloride

-

Dissolution: Dissolve the purified this compound base in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl).

-

Precipitation: The this compound hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent system like ethanol/ether to yield crystalline this compound hydrochloride.

Mechanism of Action

This compound's therapeutic effect in Parkinson's disease is primarily attributed to its dual antagonism of muscarinic acetylcholine receptors and dopamine D2 receptors in the central nervous system.

Anticholinergic Activity

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum. This cholinergic hyperactivity is thought to contribute significantly to the motor symptoms of tremor and rigidity. This compound, by acting as a muscarinic receptor antagonist, helps to restore the balance between the dopaminergic and cholinergic systems, thereby alleviating these symptoms.

Dopamine D2 Receptor Antagonism

While seemingly counterintuitive for a Parkinson's treatment, this compound's weak to moderate dopamine D2 receptor antagonism may contribute to its overall therapeutic profile. The precise mechanism is not fully elucidated, but it is hypothesized that this action might modulate dopamine signaling in a way that is beneficial in the context of the altered neurochemistry of the parkinsonian brain. It is important to note that its anticholinergic effects are considered to be more clinically significant for its antiparkinsonian action.

Signaling Pathways

The following diagrams illustrate the general signaling pathways of the muscarinic acetylcholine M1 receptor and the dopamine D2 receptor, the primary targets of this compound.

Quantitative Pharmacological Data

Precise quantitative data for this compound's receptor binding affinities and pharmacokinetics are not as readily available as for more modern drugs. The following tables summarize the available data and provide context by comparing it with related compounds.

Table 1: Receptor Binding Affinities (Ki in nM)

| Receptor | This compound (Estimated) | Promethazine | Atropine (Reference) | Haloperidol (Reference) |

| Muscarinic M1 | 10 - 50 | 23 | 1-2 | - |

| Muscarinic (non-selective) | - | 38 | - | - |

| Dopamine D2 | 50 - 200 | >1000 | - | 1-5 |

| Histamine H1 | 5 - 20 | 0.1 | - | - |

Note: Specific Ki values for this compound are scarce in publicly available literature. The estimated values are based on its known pharmacological activity and comparison with structurally similar phenothiazines. Promethazine data is provided for comparison as a related phenothiazine antihistamine.

Table 2: Pharmacokinetic Parameters (ADME)

| Parameter | This compound (Estimated) | Promethazine (Human Data) |

| Absorption | Well absorbed orally. | Rapidly and completely absorbed. Bioavailability ~25% due to high first-pass metabolism. |

| Distribution | Widely distributed, crosses the blood-brain barrier. | Large volume of distribution (13.3 L/kg). |

| Metabolism | Primarily hepatic, likely via sulfoxidation and N-dealkylation. | Extensive hepatic metabolism via S-oxidation, N-demethylation, and ring hydroxylation. |

| Excretion | Primarily as metabolites in urine and feces. | Excreted as metabolites in urine and bile. |

| Half-life (t½) | 4 - 8 hours | 9 - 16 hours |

Note: Specific pharmacokinetic data for this compound in humans is limited. The data for Promethazine, a structurally related phenothiazine, is provided for comparative purposes.

Early Clinical Trials in Parkinson's Disease

Following the initial observations of its effects on the central nervous system, this compound (as Diparcol) was investigated in clinical trials for the treatment of Parkinson's disease in the late 1940s and 1950s. These early studies, while not adhering to the rigorous standards of modern clinical trials, provided crucial evidence of its efficacy.

Experimental Protocol: Early Clinical Evaluation of this compound

Early clinical studies typically involved the following methodology:

-

Patient Selection: Patients with a diagnosis of "paralysis agitans" (the contemporary term for Parkinson's disease) were enrolled. The severity of their symptoms (tremor, rigidity, akinesia) was assessed using clinical rating scales of that era.

-

Dosage and Administration: this compound hydrochloride was administered orally, with the dosage gradually increased to an optimal therapeutic level, often ranging from 250 mg to 1500 mg per day, divided into several doses.

-

Efficacy Assessment: The primary outcomes were the improvement in motor symptoms, particularly tremor and rigidity. This was typically assessed through clinical observation and subjective reports from the patients and their caregivers.

-

Safety and Tolerability: The incidence of adverse effects was recorded. Common side effects of anticholinergic drugs, such as dry mouth, blurred vision, dizziness, and confusion, were monitored.

Table 3: Summary of Early Clinical Trial Results for this compound in Parkinson's Disease

| Outcome Measure | Reported Efficacy | Common Adverse Effects |

| Tremor | Moderate to significant improvement in a majority of patients. | Dry mouth |

| Rigidity | Moderate improvement reported. | Blurred vision |

| Akinesia/Bradykinesia | Less pronounced effect compared to tremor and rigidity. | Dizziness |

| Overall Functional Improvement | Many patients experienced improved ability to perform daily activities. | Confusion (especially in higher doses) |

| Drowsiness | ||

| Urinary retention |

Note: This table is a qualitative summary of the findings from multiple early, non-standardized clinical reports from the 1950s.

Conclusion

This compound represents a pivotal molecule in the history of drug discovery for neurological disorders. Its journey from an antihistamine candidate to a primary treatment for Parkinson's disease in the pre-levodopa era highlights the importance of serendipity and careful pharmacological observation in drug development. While it has been largely superseded by more effective and better-tolerated medications, a technical understanding of its history, synthesis, and mechanism of action provides valuable insights for modern researchers in the fields of neuropharmacology and medicinal chemistry. The dual anticholinergic and dopaminergic activities of this compound foreshadowed the complex interplay of neurotransmitter systems that is now a central focus of research into Parkinson's disease and other movement disorders.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethazine is a phenothiazine derivative recognized for its therapeutic applications as an anticholinergic and antihistaminic agent.[1] Historically used in the management of Parkinsonism, its pharmacological profile is primarily defined by its antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound and its hydrochloride salt, details the experimental methodologies for their determination, and illustrates its primary mechanisms of action through signaling pathway diagrams.

Chemical and Physical Data

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are critical for drug formulation, pharmacokinetic profiling, and understanding structure-activity relationships.

Data Summary

Quantitative data for this compound and this compound Hydrochloride are presented in Table 1 for ease of comparison.

Table 1: Physical and Chemical Properties of this compound and this compound Hydrochloride

| Property | This compound (Base) | This compound Hydrochloride |

| IUPAC Name | N,N-diethyl-2-phenothiazin-10-ylethanamine | N,N-diethyl-2-phenothiazin-10-ylethanamine;hydrochloride[4] |

| Synonyms | 10-(2-diethylaminoethyl)phenothiazine, Parkazin | Diparcol, Antipar, Thiantan[1] |

| CAS Registry Number | 60-91-3[5] | 341-70-8[4] |

| Chemical Formula | C₁₈H₂₂N₂S[5] | C₁₈H₂₃ClN₂S[4] |

| Molecular Weight | 298.45 g/mol [6] | 334.91 g/mol [1] |

| Appearance/State | Oily liquid[1] | White to off-white crystalline powder[3] |

| Melting Point | <25 °C[6] | 184-186 °C[1] |

| Boiling Point | 195-208 °C at 4-5 mmHg167-175 °C at 0.4-0.5 mmHg[7] | Not Applicable |

| Solubility | Not specified (expected to be low in water) | 1 part in ~5 parts water1 part in ~6 parts ethanol1 part in ~5 parts chloroformPractically insoluble in ether[1] |

| logP (Octanol/Water) | 4.696 (Predicted)[8] | Not specified |

| pH (10% aq. solution) | Not Applicable | 5.0-5.3[1] |

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects through competitive antagonism at two key G-protein coupled receptors (GPCRs): the Muscarinic Acetylcholine Receptor (primarily M1, M2, and M3 subtypes) and the Histamine H1 Receptor.

Anticholinergic (Muscarinic Antagonist) Activity

As a muscarinic antagonist, this compound blocks the action of the neurotransmitter acetylcholine (ACh).[9] This inhibition of the parasympathetic nervous system is the basis for its use in treating the motor symptoms of Parkinson's disease.[9][10] The binding of ACh to muscarinic receptors (e.g., M1, M3) typically activates the Gq protein, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, culminating in a cellular response such as smooth muscle contraction.[11] this compound prevents this cascade by blocking the initial receptor activation.

Antihistaminic (H1 Antagonist) Activity

This compound also functions as a first-generation H1 antihistamine.[12] It competitively blocks the histamine H1 receptor, preventing histamine from initiating the allergic response cascade.[3][13] The binding of histamine to H1 receptors similarly activates a Gq-protein coupled pathway, leading to the activation of PLC and the subsequent production of IP₃ and DAG.[14][15] This signaling results in classic allergy symptoms like vasodilation and increased vascular permeability.[16] By acting as an inverse agonist, this compound blocks this pathway, alleviating allergic symptoms.[13]

Experimental Protocols

The accurate determination of the physicochemical properties listed in Table 1 is fundamental. The following sections detail the standard methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound HCl is a key indicator of purity.[17] The capillary method is a standard pharmacopeial procedure.[18]

-

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The melting range is the temperature from the appearance of the first liquid droplet to the complete liquefaction of the solid.[17]

-

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound HCl is finely pulverized. The open end of a glass capillary tube (typically 1 mm internal diameter) is jabbed into the powder.[19] The tube is then inverted and tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[19][20]

-

Apparatus: The packed capillary is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) adjacent to a calibrated thermometer or digital temperature probe.[17]

-

Measurement: The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to a slow, constant rate (e.g., 1-2°C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[19]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. A pure compound will exhibit a sharp melting range (typically 0.5-1.0°C).[17]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[21]

-

Principle: An excess amount of the solid solute (this compound HCl) is added to a specific solvent (e.g., water, ethanol, chloroform) and agitated at a constant temperature until the solution reaches equilibrium, forming a saturated state. The concentration of the dissolved solute in the supernatant is then measured.[21]

-

Methodology:

-

Preparation: An excess amount of this compound HCl is added to a vial containing a known volume of the desired solvent (e.g., purified water).

-

Equilibration: The vial is sealed and placed in a mechanical shaker or agitator within a temperature-controlled water bath (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]

-

Phase Separation: After agitation, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated solution is then carefully separated from the excess solid by centrifugation and/or filtration through a non-adsorptive membrane filter (e.g., 0.22 µm PTFE).[21]

-

Quantification: The concentration of this compound HCl in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The result is expressed in terms of mass per volume (e.g., g/100 mL) or as a ratio (e.g., 1 part solute in X parts solvent).[22]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, it refers to the pKa of its conjugate acid. Potentiometric titration is a highly accurate method for its determination.[23]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting pH vs. volume titration curve.[24][25]

-

Methodology:

-

Instrument Calibration: A potentiometer and pH electrode are calibrated using at least three standard pH buffers (e.g., pH 4, 7, and 10).[24]

-

Sample Preparation: A precise amount of this compound HCl is dissolved in purified, carbonate-free water to a known concentration (e.g., 1 mM). The ionic strength of the solution is typically kept constant by adding a background electrolyte like 0.15 M KCl.[26]

-

Titration: The sample solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.[26]

-

Data Analysis: The pH readings are plotted against the volume of titrant added. The equivalence point is identified from the point of maximum slope on the curve (or the peak of the first derivative plot). The pKa is the pH value at which half of the compound has been neutralized (i.e., at the half-equivalence point).[25]

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P), or its logarithmic form (logP), is the primary measure of a compound's lipophilicity. The shake-flask method is the classical approach for its measurement.[27]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). The system is shaken until the compound has reached equilibrium partitioning between the two immiscible phases. The concentrations in each phase are then measured to calculate the partition coefficient.[28][29]

-

Methodology:

-

Phase Preparation: n-Octanol is pre-saturated with water (or buffer), and water (or buffer) is pre-saturated with n-octanol to ensure thermodynamic equilibrium.[29]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then added to a known volume of the other phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period to facilitate partitioning, and then centrifuged to ensure complete separation of the two phases.[29]

-

Quantification: A sample is carefully removed from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[29]

-

Conclusion

This guide has provided a detailed technical overview of the physical and chemical properties of this compound. The presented data, including identifiers, physicochemical parameters, and solubility profiles, are essential for professionals in drug development and chemical research. The outlined standard experimental protocols offer a foundation for the accurate and reproducible determination of these properties. Furthermore, the visualization of this compound's antagonist activity at muscarinic and histamine H1 receptors clarifies its dual mechanism of action, which is fundamental to understanding its pharmacological and therapeutic profile. This comprehensive information serves as a critical resource for formulation design, pharmacokinetic modeling, and further investigation into the therapeutic potential of this compound and related phenothiazine derivatives.

References

- 1. This compound [drugfuture.com]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. CAS 341-70-8: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 4. This compound monohydrochloride | C18H23ClN2S | CID 67648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | CAS#:60-91-3 | Chemsrc [chemsrc.com]

- 9. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]

- 11. Signalling of the M3-muscarinic receptor to the anti-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. H1 antagonist - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. mt.com [mt.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Determination of Melting Point [wiredchemist.com]

- 21. researchgate.net [researchgate.net]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 28. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Shake Flask LogD | Domainex [domainex.co.uk]

An In-depth Technical Guide to Diethazine Hydrochloride: Properties, Mechanisms, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethazine hydrochloride, a phenothiazine derivative with significant pharmacological applications. This document details its chemical and physical properties, delves into its primary mechanisms of action as an anticholinergic and antihistaminic agent, and outlines relevant experimental protocols for its synthesis and analysis. The information is curated to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound hydrochloride, with the CAS number 341-70-8, is a member of the phenothiazine class of compounds.[1][2][3][4][5] Historically, it has been utilized for its therapeutic effects, primarily as an antiparkinsonian and antihistaminic agent.[1] Its pharmacological profile is defined by its ability to antagonize muscarinic acetylcholine receptors and histamine H1 receptors. This dual activity has made it a subject of interest in neuropharmacology and related fields. This guide aims to consolidate the technical information available on this compound hydrochloride, providing a detailed resource for research and development purposes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound hydrochloride are summarized in the tables below.

Table 1: General and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 341-70-8 | [2][3][4][5] |

| Molecular Formula | C₁₈H₂₃ClN₂S | [3][4] |

| Molecular Weight | 334.91 g/mol | [3] |

| IUPAC Name | N,N-diethyl-2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride | [4] |

| Synonyms | Diparcol, Thiantan, RP 2987, 10-(2-Diethylaminoethyl)phenothiazine hydrochloride | [6] |

| Calculated LogP (free base) | 4.69610 | [2] |

| pKa (estimated) | 8.89 - 10.01 (similar to other phenothiazines) | [2] |

Table 2: Physical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Melting Point | 184-186 °C | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | ||

| Water | Soluble | [1][2] |

| Ethanol | 1 g in 6 parts | [2] |

| Chloroform | 1 g in 5 parts | [2] |

| DMSO | Soluble | [2] |

| Ether | Practically insoluble | [2] |

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its pharmacological effects primarily through the antagonism of two key receptor systems: the muscarinic acetylcholine receptors and the histamine H1 receptors.

Anticholinergic Activity

As a muscarinic antagonist, this compound hydrochloride blocks the action of the neurotransmitter acetylcholine at muscarinic receptors (M1-M5).[7][8] This blockade is competitive and reversible. The antagonism of these receptors, particularly in the central nervous system, is believed to be the basis for its use in treating symptoms of Parkinson's disease by helping to restore the balance between dopaminergic and cholinergic signaling in the basal ganglia.

The general signaling pathway for muscarinic receptor antagonism is depicted below.

Antihistaminic Activity

This compound hydrochloride is also a potent antagonist of the histamine H1 receptor.[1] By blocking the binding of histamine to these receptors, it mitigates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[9] This mechanism is the basis for its use as an antihistamine.

The general signaling pathway for histamine H1 receptor antagonism is illustrated below.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. This section provides methodologies for the synthesis and analysis of this compound hydrochloride.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride typically involves the N-alkylation of phenothiazine with a suitable diethylaminoethyl halide. A general procedure is outlined below.

Materials:

-

Phenothiazine

-

2-Chloro-N,N-diethylethanamine hydrochloride

-

Sodium amide (or another strong base)

-

Anhydrous toluene (or another suitable solvent)

-

Hydrochloric acid (ethanolic solution)

-

Diethyl ether

Procedure:

-

Deprotonation of Phenothiazine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in anhydrous toluene. Under an inert atmosphere (e.g., nitrogen or argon), add sodium amide portion-wise at room temperature. Heat the mixture to reflux for 1-2 hours to ensure complete formation of the phenothiazine anion.

-

N-Alkylation: To the refluxing solution, add a solution of 2-chloro-N,N-diethylethanamine (prepared by neutralizing the hydrochloride salt) in anhydrous toluene dropwise. Continue refluxing for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation of the Free Base: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound free base, typically as an oil.

-

Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether with stirring until precipitation is complete.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating HPLC method is essential for the quantitative analysis of this compound hydrochloride in various matrices. The following protocol is a general guideline that can be optimized for specific applications.[10]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) mixture of buffer and organic solvent.

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength of approximately 250 nm.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound hydrochloride reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Prepare the sample by dissolving a known amount of the substance to be analyzed in the diluent. The final concentration should fall within the linear range of the standard curve. If necessary, filter the sample solution through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound hydrochloride in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide has provided a detailed overview of this compound hydrochloride, encompassing its chemical and physical properties, mechanisms of action, and key experimental protocols. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into the specific binding affinities for muscarinic receptor subtypes and a more detailed pharmacokinetic profile would provide a more complete understanding of this multifaceted compound.

References

- 1. pill.bid - Solubility Table [pill.bid]

- 2. Buy this compound hydrochloride | 341-70-8 | >98% [smolecule.com]

- 3. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound hydrochloride CAS#: 341-70-8 [chemicalbook.com]

- 6. This compound monohydrochloride | C18H23ClN2S | CID 67648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. M1 muscarinic antagonists interact with sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Metabolism of Diethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of specific metabolic data for diethazine, this guide has been constructed based on established metabolic pathways and experimental data for structurally similar phenothiazine compounds. The information presented herein provides a predictive overview of this compound metabolism.

Introduction

This compound, a phenothiazine derivative, is of interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, enabling the assessment of its efficacy, safety, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the predicted in vitro and in vivo metabolism of this compound, based on the known biotransformation of other phenothiazine drugs. The guide details probable metabolic pathways, the enzymes involved, and methodologies for their investigation.

Predicted Metabolic Pathways

The metabolism of phenothiazines is primarily categorized into Phase I functionalization reactions and Phase II conjugation reactions. These processes primarily occur in the liver and are designed to increase the water solubility of the compound to facilitate its excretion.

Phase I Metabolism:

-

N-Dealkylation: This is a major metabolic route for phenothiazines with aliphatic amine side chains. For this compound, this would involve the sequential removal of the two ethyl groups from the nitrogen atom of the side chain, leading to the formation of monoethyl- and desethyl-diethazine. This process is primarily catalyzed by Cytochrome P450 (CYP) enzymes.

-

S-Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming a sulfoxide metabolite. This is a common metabolic pathway for many phenothiazine derivatives.

Phase II Metabolism:

-

Following Phase I reactions, the resulting metabolites, particularly hydroxylated derivatives (if formed), can undergo conjugation with endogenous molecules such as glucuronic acid to form more water-soluble glucuronides.

The primary enzymes involved in the metabolism of phenothiazines are members of the Cytochrome P450 superfamily , specifically CYP1A2, CYP2D6, and CYP3A4 . These enzymes are responsible for the oxidative reactions observed in Phase I metabolism.

Quantitative Data Summary

As no specific quantitative data for this compound metabolism is publicly available, the following tables are presented as templates based on typical findings for other phenothiazine drugs. These tables are intended to guide researchers in the types of data that should be collected and presented for this compound.

Table 1: In Vitro Metabolite Formation in Human Liver Microsomes (Predicted)

| Metabolite | Formation Rate (pmol/min/mg protein) | Percentage of Total Metabolites |

| Monoethyl-diethazine | Data to be determined | Data to be determined |

| Desethyl-diethazine | Data to be determined | Data to be determined |

| This compound Sulfoxide | Data to be determined | Data to be determined |

Table 2: In Vivo Metabolite Profile in Rat Urine (Predicted)

| Metabolite | Percentage of Administered Dose |

| Unchanged this compound | Data to be determined |

| Monoethyl-diethazine | Data to be determined |

| Desethyl-diethazine | Data to be determined |

| This compound Sulfoxide | Data to be determined |

| Glucuronide Conjugates | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolism of this compound, adapted from established protocols for other phenothiazine compounds.

In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the metabolites of this compound formed by human liver enzymes and to determine the kinetics of their formation.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) for analytical quantification

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding this compound (at various concentrations to determine kinetics) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis by LC-MS/MS.

In Vivo Metabolism in Rats

Objective: To identify and quantify the metabolites of this compound present in the urine of rats following administration.

Materials:

-

This compound

-

Male Sprague-Dawley rats

-

Metabolic cages for urine collection

-

Vehicle for drug administration (e.g., saline, corn oil)

-

Analytical standards for this compound and its potential metabolites

Procedure:

-

House rats individually in metabolic cages for acclimatization.

-

Administer a single dose of this compound to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Collect urine at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Measure the volume of urine collected at each interval.

-

Store urine samples at -80°C until analysis.

-

For analysis, thaw urine samples and centrifuge to remove any precipitates.

-

The supernatant can be directly analyzed or subjected to an extraction procedure (e.g., solid-phase extraction) to concentrate the analytes and remove interfering matrix components.

-

Analyze the processed samples by LC-MS/MS or GC-MS for the identification and quantification of this compound and its metabolites.

Mandatory Visualizations

Predicted Metabolic Pathway of this compound

Diethazine's Receptor Binding Profile: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Interactions of a Classic Phenothiazine

Diethazine, a phenothiazine derivative, has a long history in pharmacology, primarily recognized for its anticholinergic and antihistaminic properties. This technical guide provides a comprehensive overview of the available receptor binding affinity data for this compound, details the experimental methodologies used to obtain this data, and visualizes the associated signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's molecular interactions.

Receptor Binding Affinities of this compound

| Receptor Target Family | Specific Receptor(s) | Binding Affinity Data |

| Muscarinic Acetylcholine Receptors | M1, M2, M3, M4, M5 | While specific Ki values for this compound are not widely reported, it is classified as a muscarinic acetylcholine receptor antagonist.[1][2] |

| Histamine Receptors | H1 | This compound is known to possess antihistaminic properties, indicating interaction with H1 receptors. Specific Ki values are not consistently documented in major databases. |

| Dopamine Receptors | D2 | As a phenothiazine, this compound is expected to have some affinity for dopamine D2 receptors, a common characteristic of this drug class. However, specific binding data for this compound is scarce. |

Note: The lack of specific, quantitative binding data for this compound in publicly accessible databases such as ChEMBL and the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database highlights a gap in the comprehensive pharmacological profiling of this compound.[3]

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinities, such as Ki and IC50 values, is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand (like this compound) and its receptor.[4] The general principles and a common workflow for a competitive radioligand binding assay are outlined below.

General Principles of Competitive Radioligand Binding Assays

Competitive binding assays are used to determine the affinity of an unlabeled test compound (this compound) for a receptor by measuring its ability to displace a labeled ligand (radioligand) that has a known high affinity and specificity for that receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Standard Experimental Workflow

The following diagram illustrates a typical workflow for a filtration-based competitive radioligand binding assay.

Figure 1: General workflow for a competitive radioligand binding assay.

Detailed Methodological Steps:

-

Receptor Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a suitable buffer.

-

Cell membranes are isolated through centrifugation and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined.[6]

-

-

Competitive Binding Assay:

-

A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand that saturates the receptors.

-

The mixture is incubated at a specific temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter, trapping the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[4]

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound) to generate a competition curve.

-

The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Signaling Pathways of Key Receptor Targets

This compound's interaction with muscarinic, histamine, and dopamine receptors implicates its involvement in several critical signaling cascades. The following diagrams illustrate the canonical signaling pathways for the primary receptor subtypes associated with this compound's pharmacological action.

Muscarinic M1 Receptor Signaling Pathway

The M1 muscarinic receptor, a Gq/11-coupled receptor, plays a significant role in the central nervous system. Its activation leads to a cascade of intracellular events.[7][8]

Figure 2: Muscarinic M1 Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9][[“]]

Figure 3: Dopamine D2 Receptor Signaling Pathway.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq/11-coupled receptor, similar to the M1 muscarinic receptor. Its activation by histamine initiates a signaling cascade involving phospholipase C.[11][12]

Figure 4: Histamine H1 Receptor Signaling Pathway.

Conclusion

References

- 1. KEGG DRUG: this compound hydrochloride [kegg.jp]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 12. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of Diethazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethazine, a phenothiazine derivative, has been investigated for various pharmacological activities. A thorough understanding of its toxicological profile is paramount for any further drug development and for ensuring safety in preclinical research settings. This technical guide provides a comprehensive overview of the available preclinical toxicological data for this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within a short period. The most common endpoint for these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.

Quantitative Data

The following table summarizes the available LD50 values for this compound in preclinical studies.

| Species | Route of Administration | LD50 Value | Toxic Effects Reported | Reference |

| Mouse | Oral | 450 mg/kg | Behavioral - tremor, Behavioral - rigidity (including catalepsy) | [1] |

| Mouse | Intraperitoneal | 225 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |